(S)-1-(4-Fluorophenyl)ethylamine
Overview
Description
(S)-1-(4-Fluorophenyl)ethylamine is a compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this compound, they do explore related compounds and their properties, which can provide insights into the behavior and characteristics of (S)-1-(4-Fluorophenyl)ethylamine.
Synthesis Analysis
The synthesis of related compounds has been reported using different starting materials and methodologies. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating the possibility of functional group manipulation to obtain desired fluorinated aromatic amines . Another related compound, 2-(4-fluorophenylsulfonyl)ethylamine, was synthesized through Gabriel synthesis, which involved substitution, oxidation, and hydrazine reactions . These methods suggest that (S)-1-(4-Fluorophenyl)ethylamine could potentially be synthesized through similar pathways, with careful consideration of the chiral center to maintain enantiopurity.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group . This suggests that (S)-1-(4-Fluorophenyl)ethylamine could also be crystallized and its structure elucidated using similar methods, with attention to the stereogenic carbon atom that may induce molecular torsion and affect the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of fluorinated aromatic amines can be influenced by the presence of the fluorine atom and the amine group. The compounds studied show potential interactions with biological receptors, such as dopamine receptors, indicating that the fluorine substitution can modulate the binding affinity . This implies that (S)-1-(4-Fluorophenyl)ethylamine may also participate in specific chemical reactions and have biological relevance, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, revealing interesting features. The optical properties of enantiopure compounds were studied, showing blue and green emission bands, which could be indicative of the photophysical behavior of (S)-1-(4-Fluorophenyl)ethylamine . Additionally, the binding affinities of fluorinated amines to dopamine receptors were evaluated, demonstrating the influence of molecular modifications on receptor interactions . These findings suggest that (S)-1-(4-Fluorophenyl)ethylamine may exhibit unique optical properties and biological activities that warrant further investigation.
Scientific Research Applications
Synthesis and Analytical Characterizations
The substance, 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), based on the 1,2-diarylethylamine template including (S)-1-(4-Fluorophenyl)ethylamine, has been investigated for potential clinical applications and as a research chemical. It functions as an NMDA receptor antagonist and has dissociative effects. The study also discusses the chemical syntheses and comprehensive analytical characterizations of related substances (Dybek et al., 2019).
Asymmetric Synthesis
A simple, two-step procedure for the synthesis of optically active (S)-1-(2-fluorophenyl)-ethylamine is described, indicating its importance in creating enantiomerically pure substances (Bringmann & Geisler, 1990).
Structural Features
A study on the structural features of monohydrated 2-(4-fluorophenyl)ethylamine reveals insights into intra- and inter-molecular interactions stabilizing the cluster, highlighting its significance in understanding molecular interactions (Shachar et al., 2017).
Synthesis and Dopamine Receptor Affinities
2-(4-Fluoro-3-hydroxyphenyl)ethylamine and its derivatives have been synthesized and evaluated for their affinities for dopamine receptor subtypes, indicating its potential in neuroscience research (Claudi et al., 1990).
Radioprotective Activity
Research on N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, synthesized using 2-(p-fluorophenyl)ethylamine, discusses their radioprotective activity, showcasing the chemical's relevance in radioprotection studies (Vasil'eva & Rozhkov, 1992).
Behavioral Evidence in Neurochemistry
Behavioral evidence from experiments using 2-(4-fluoro-3-hydroxyphenyl)ethylamines in rats suggests an agonistic effect on central D-2 dopamine receptors, contributing to our understanding of neurochemical mechanisms (Ferrari & Claudi, 1991).
Synthesis and Antibacterial Activity
The synthesis of oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and their antibacterial activity showcase the potential use of (S)-1-(4-Fluorophenyl)ethylamine derivatives in developing new antibacterial agents (Arutyunyan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)ethylamine | |
CAS RN |
66399-30-2 | |
Record name | (S)-1-(4-Fluorophenyl)-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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